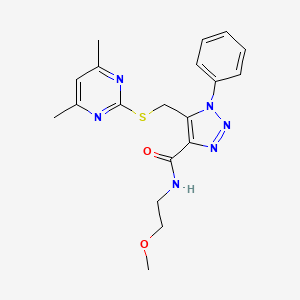
2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole and related compounds often involves cyclization reactions and alkylation. For example, the synthesis of some related phenylpiperazine derivatives utilizes phenylpiperazineacetic hydrazide cyclization products, which upon alkylation yield derivatives with varying functional groups, showcasing the compound's synthetic versatility (Foks et al., 2004). Another approach involves the Hantzsch reaction in ethanol to produce N-(R-phenyl)-3-(4-methyl1-piperazinyl)-1,3-thiazole-2(3H)imine derivatives with antimicrobial properties (Yeromina et al., 2019).
Molecular Structure Analysis
The molecular structure and conformational stability of related compounds have been studied through techniques like DFT and HF methods, revealing different stable conformations and providing insights into their molecular geometry (Taşal & Kumalar, 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole derivatives can lead to a variety of products, indicating a rich chemistry. For instance, reactions with chloroacetonitrile and chloroacetic acid produce nitrile and carboxylic acid derivatives, respectively, highlighting the compound's reactivity and potential for further functionalization (Foks et al., 2004).
Physical Properties Analysis
The physical properties of 2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole and its derivatives, such as solubility and melting points, are crucial for their application in drug design and other fields. Such properties are often influenced by the compound's molecular structure and substituents.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo a range of chemical transformations, are essential for understanding the compound's applications in synthesis and drug development. The antimicrobial activity of derivatives, for example, shows the potential of these compounds in pharmaceutical applications (Yeromina et al., 2019).
Scientific Research Applications
Cerebral Protective Agents
Research has shown that certain 4-arylazole derivatives, which include thiazole compounds with a piperazine moiety, possess significant anti-anoxic (AA) activity. These compounds have been tested in mice and have shown effectiveness in anti-lipid peroxidation assays and in inhibiting arachidonate-induced cerebral edema in rats. The structure-activity relationships of these compounds suggest a promising direction for developing novel cerebral protective agents (Ohkubo et al., 1995).
Cardioprotective Activity
Thiazole derivatives synthesized through the Hantzsch reaction have demonstrated moderate to high cardioprotective effects in vitro. These compounds, particularly one identified as 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride, showed potential in delaying constrictor responses of isolated rat aortic rings, surpassing the activity of known compounds like L-carnitine and meldonium. This suggests their utility in pharmacological studies aimed at cardiac protection (Drapak et al., 2019).
Anticancer Agents
Novel thiadiazoles and thiazoles incorporating a pyrazole moiety have been synthesized and evaluated for their anticancer potential. Selected derivatives exhibited a concentration-dependent inhibitory effect on the growth of breast carcinoma cell lines (MCF-7), indicating promising anticancer activity. The study's findings highlight the therapeutic potential of these compounds in cancer treatment (Gomha et al., 2015).
Antimicrobial Agents
A series of novel thiazolidinone derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. These compounds, synthesized from key intermediates and subjected to various chemical reactions, could serve as a basis for developing new antimicrobial agents (Patel et al., 2012).
properties
IUPAC Name |
2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-13-16-14(12-19-13)11-17-7-9-18(10-8-17)15-5-3-2-4-6-15/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRDNUZFMZNILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2488885.png)
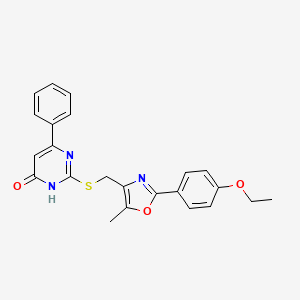
![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)

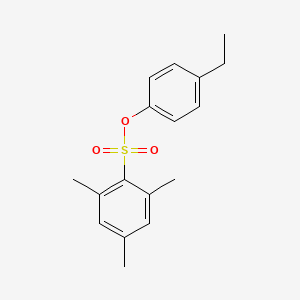
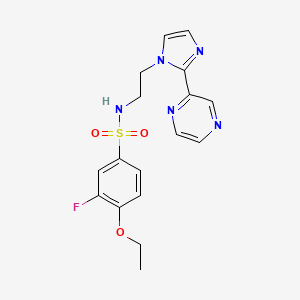
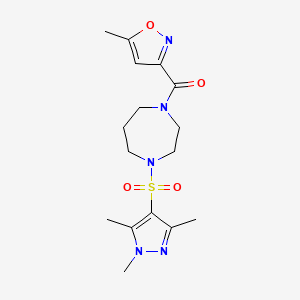
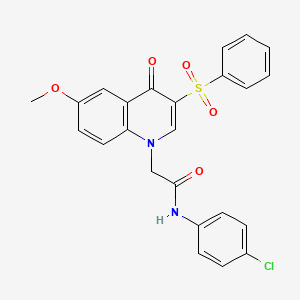
![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)
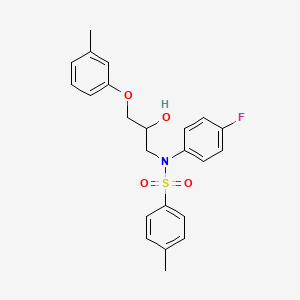
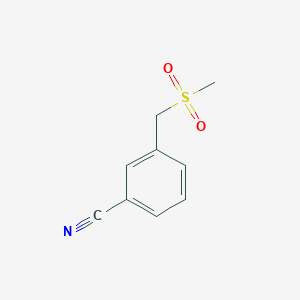
![Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-](/img/structure/B2488907.png)
